

An In-depth Technical Guide to Fmoc-Gly-Gly-allyl propionate

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Compound of Interest

Compound Name: *Fmoc-Gly-Gly-allyl propionate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Fmoc-Gly-Gly-allyl propionate**, a cleavable linker molecule increasingly utilized in the field of bioconjugation and drug delivery, particularly in the synthesis of Antibody-Drug Conjugates (ADCs). This document outlines its chemical structure, physicochemical properties, a detailed hypothetical synthesis protocol, and its application in the development of targeted therapeutics.

Core Concepts

Fmoc-Gly-Gly-allyl propionate is a heterobifunctional linker composed of three key moieties:

- **Fluorenylmethyloxycarbonyl (Fmoc) group:** A base-labile protecting group for the N-terminus of the dipeptide, crucial for controlled peptide synthesis.
- **Glycyl-glycine (Gly-Gly) dipeptide:** A short peptide spacer that can be susceptible to enzymatic cleavage, particularly by lysosomal enzymes like Cathepsin B, within the target cell. This enzymatic susceptibility allows for the controlled release of a conjugated payload.
- **Allyl propionate ester:** This functional group provides a reactive handle for conjugation and is a key feature of its use as a cleavable linker. The allyl group can be selectively removed under mild conditions, typically using palladium catalysis, which is orthogonal to many other protecting group strategies used in complex molecule synthesis.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of **Fmoc-Gly-Gly-allyl propionate** and its precursors is provided below.

Property	Fmoc-Gly-Gly-allyl propionate	Fmoc-Gly-Gly-OH	Allyl Propionate
CAS Number	2766214-15-5[1]	35665-38-4[2]	2408-20-0[3][4][5][6]
Molecular Formula	C ₂₅ H ₂₆ N ₂ O ₇	C ₁₉ H ₁₈ N ₂ O ₅ [2]	C ₆ H ₁₀ O ₂ [3][7]
Molecular Weight	466.48 g/mol	354.36 g/mol [2]	114.14 g/mol [3][7]
Appearance	White to off-white solid (predicted)	White to off-white powder	Colorless liquid[6]
Melting Point	Not available	~182 °C[2]	Not available
Boiling Point	Not available	Not applicable	123-125 °C[6][8]
Density	Not available	Not available	~0.913 g/mL at 25 °C[6]
Solubility	Soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons (predicted).	Soluble in organic solvents.	Soluble in ethanol, methanol, isopropanol.[3]

Chemical Structure

The chemical structure of **Fmoc-Gly-Gly-allyl propionate** is depicted below, illustrating the connectivity of the Fmoc protecting group, the diglycine spacer, and the allyl propionate ester.

Caption: Chemical structure of **Fmoc-Gly-Gly-allyl propionate**.

Experimental Protocols

While a specific, published protocol for the synthesis of **Fmoc-Gly-Gly-allyl propionate** is not readily available, a plausible synthetic route can be devised based on standard peptide

chemistry and esterification methods.

Proposed Synthesis of Fmoc-Gly-Gly-allyl propionate

This protocol describes a two-step process starting from commercially available Fmoc-Gly-OH.

Step 1: Synthesis of Fmoc-Gly-Gly-OH

This step involves the coupling of Fmoc-Gly-OH to another glycine residue.

- **Activation of Fmoc-Gly-OH:** Dissolve Fmoc-Gly-OH (1 equivalent) and a suitable activating agent such as N-Hydroxysuccinimide (NHS) (1.1 equivalents) in an anhydrous polar aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
- **Coupling Reaction:** Add a coupling reagent like N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution at 0°C and stir for 1-2 hours.
- **Addition of Glycine:** To the activated Fmoc-Gly-NHS ester, add a solution of Glycine methyl ester hydrochloride (1 equivalent) and a base such as Diisopropylethylamine (DIPEA) (2.2 equivalents) in DMF.
- **Reaction Monitoring:** Allow the reaction to proceed at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Work-up and Purification:** Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. The filtrate is then subjected to an aqueous work-up, followed by purification using column chromatography on silica gel to yield Fmoc-Gly-Gly-OMe.
- **Saponification:** The methyl ester is then hydrolyzed to the carboxylic acid by treatment with a mild base like lithium hydroxide (LiOH) in a mixture of THF and water. Acidification with a weak acid like citric acid, followed by extraction and purification, will yield the desired Fmoc-Gly-Gly-OH.

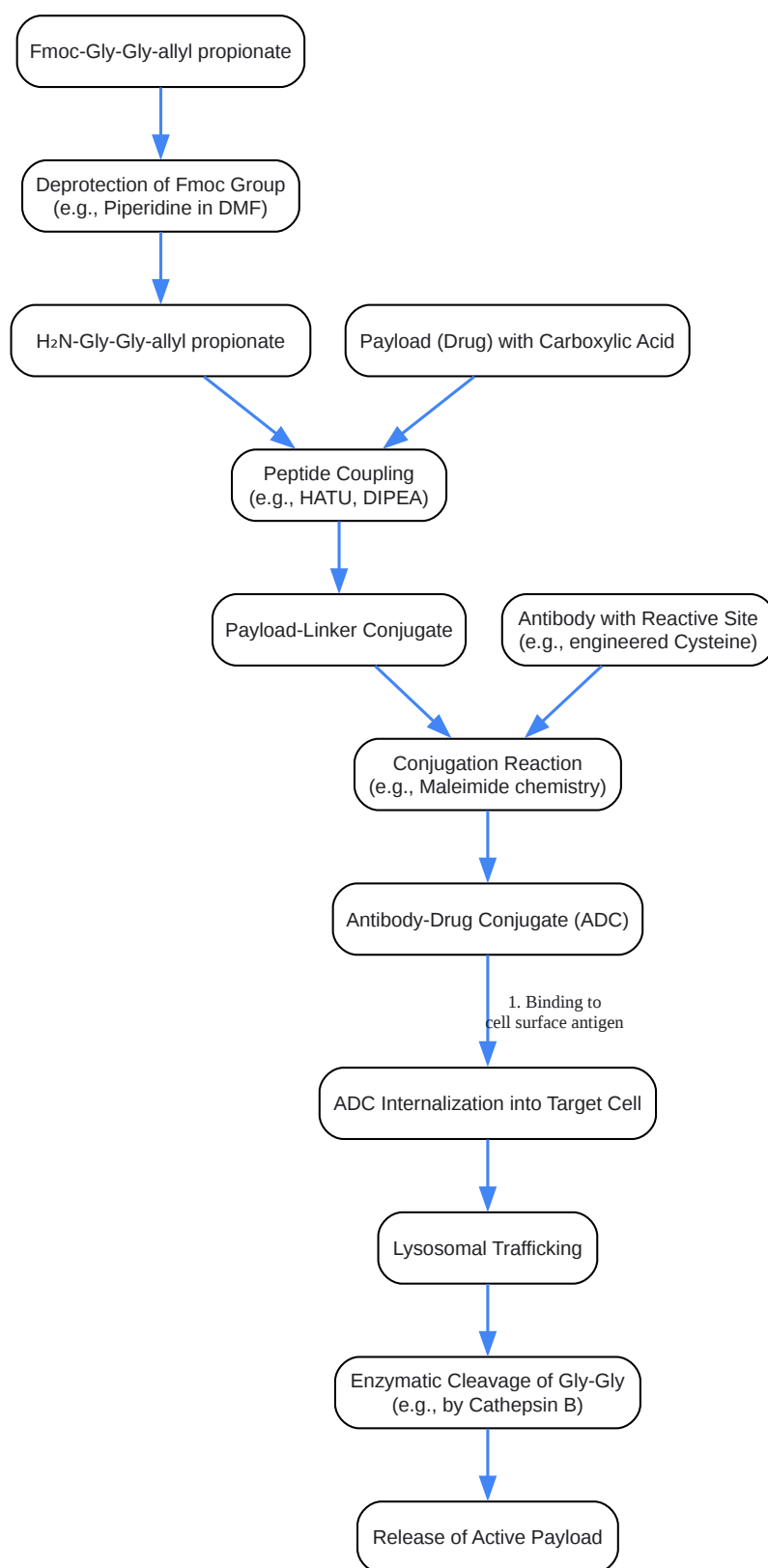
Step 2: Esterification of Fmoc-Gly-Gly-OH with Allyl Propionate Precursors

This step involves the formation of the allyl ester. A more direct approach than using allyl propionate itself would be a Steglich esterification with allyl alcohol and propionic anhydride or a direct esterification with allyl 3-bromopropionate. A plausible method is the esterification of Fmoc-Gly-Gly-OH with allyl alcohol.

- **Reaction Setup:** Dissolve Fmoc-Gly-Gly-OH (1 equivalent) in a suitable anhydrous solvent such as DCM.
- **Addition of Reagents:** Add allyl alcohol (1.5 equivalents) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 equivalents).
- **Esterification:** Add a coupling agent like DCC (1.2 equivalents) portion-wise at 0°C.
- **Reaction Progression:** Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or HPLC.
- **Purification:** After the reaction is complete, filter off the DCU. The filtrate is washed with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to afford the final product, **Fmoc-Gly-Gly-allyl propionate**.

Application in Antibody-Drug Conjugate (ADC) Development

Fmoc-Gly-Gly-allyl propionate serves as a crucial linker in the construction of ADCs. The workflow for its incorporation and subsequent payload release is outlined below.



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Caption: Workflow for ADC synthesis and payload release using a Gly-Gly linker.

This workflow illustrates the sequential steps from the deprotection of the linker, coupling to the cytotoxic payload, conjugation to the antibody, and finally, the intracellular release of the drug within the target cancer cell. The cleavage of the Gly-Gly dipeptide by lysosomal proteases is a critical step that ensures the selective release of the payload at the site of action, minimizing systemic toxicity.

Conclusion

Fmoc-Gly-Gly-allyl propionate is a valuable and versatile tool for researchers and professionals in the field of drug development. Its well-defined chemical properties and predictable cleavage mechanisms make it an attractive linker for the construction of sophisticated bioconjugates. The synthetic route, although requiring careful execution and purification, relies on established and robust chemical transformations. As the field of targeted therapeutics continues to expand, the demand for such precisely engineered linkers is expected to grow, further solidifying the importance of molecules like **Fmoc-Gly-Gly-allyl propionate** in the design of next-generation therapies.

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